![molecular formula C15H13ClN2OS2 B2500348 [2-[(4-氯苯基)甲硫基]-4,5-二氢咪唑-1-基]-噻吩-2-甲酮 CAS No. 851802-01-2](/img/structure/B2500348.png)

[2-[(4-氯苯基)甲硫基]-4,5-二氢咪唑-1-基]-噻吩-2-甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

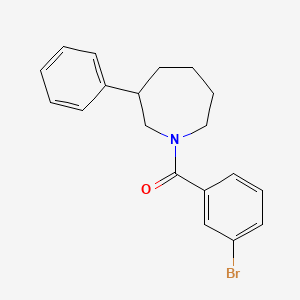

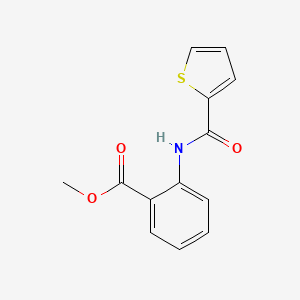

The compound of interest, "[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone," is a complex molecule that appears to be related to various synthesized compounds with a chlorophenyl component and a thiophene moiety. These types of compounds have been the subject of research due to their potential biological activities and unique chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting with basic building blocks like chloroacetyl diphenyl sulfide, thiourea, and various aldehydes. For instance, the Gewald reaction has been used to synthesize 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which involves the condensation of furfuryl amine and ethyl cyanoacetate followed by a reaction with p-chloro acetophenone, sulfur, and diethyl amine . Similarly, the synthesis of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one involves the formation of a complex imidazole ring system, which is then further stabilized by hydrogen bonding and π-π interactions .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple aromatic rings, such as the chlorophenyl and thiophene rings, which can interact through various non-covalent interactions. The imidazole ring in related compounds is almost perpendicular to the phenyl ring, indicating a significant dihedral angle that could influence the molecule's reactivity and interaction with biological targets . The presence of sulfur atoms in the form of sulfanyl groups also plays a crucial role in the molecular conformation and potential chemical reactivity.

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, with the ability to undergo various reactions with nucleophiles and other reagents. For example, the reaction of [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone with different hydrazine derivatives and nucleophiles leads to the formation of a range of products with potential antiviral activities . Schiff bases can be formed by treating amino-thiophene derivatives with different substituted aryl aldehydes, which can then be further reacted to produce a variety of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The restricted rotation around certain bonds, as evidenced by NMR, X-ray, and DFT studies, suggests that these molecules can exist in low-energy rotational conformers, which could have implications for their biological activity and interactions with other molecules . The crystal structure analysis reveals that non-covalent interactions, such as hydrogen bonds and π-π stacking, are important for the stability of these compounds .

科学研究应用

透明聚酰亚胺的开发

通过传统的两步热聚缩法合成具有高折射率和小双折射率的透明聚酰亚胺,利用类似2,2′-双(噻吩基)联苯和2,2′-双(4-氯噻吩基)联苯的衍生物。这些聚酰亚胺表现出良好的热力学稳定性,适用于需要具有光学透明度和在热应力下稳定性的高性能材料的应用(Tapaswi et al., 2015)。

抗菌化合物的合成

类似“3-[(4-氯苯基)环氧基]噻吩-2-基丙酮”及其与各种亲核试剂的反应的合成已经展示出潜在的抗病毒应用。这些化合物是对具有潜在治疗应用的新型化学实体进行更广泛调查的一部分,特别是在对抗病毒感染方面(Sayed & Ali, 2007)。

先进的光致变色系统

1,2-双(苯并[b]噻吩-3-基)乙烯衍生物的合成引入了具有热不可逆性和耐疲劳光致变色性能的材料。这些化合物可以经历可逆的光环化反应,产生在高温下稳定的有色闭环形式,表明在智能材料和光学器件中具有潜力的应用(Uchida, Nakayama & Irie, 1990)。

农业应用

在农业领域,开发用于固体脂质纳米颗粒和聚合物纳米胶囊持续释放类似多菌灵和特布康唑等杀菌剂的应用突显了先进载体系统的应用。这些纳米颗粒提高了杀菌剂的效力,减少了对环境的影响,为植物病害管理提供了新的策略(Campos et al., 2015)。

有机金属化学

对N-杂环卡宾(NHC)功能化膦和硫醚与钌羰基的研究为有机金属化学提供了见解,特别是在催化和材料合成的背景下。这些反应展示了NHC配体在促进新型转化和增强金属配合物反应性方面的多功能性(Cabeza et al., 2012)。

作用机制

Target of Action

Many compounds with an imidazole ring are known to interact with various receptors in the body, such as GABA receptors . The thiophene ring is a common feature in many pharmaceuticals and is known for its ability to bind to various biological targets .

Mode of Action

The interaction of these compounds with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. The specific mode of action would depend on the exact nature of the target .

Biochemical Pathways

Compounds with these structural features can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to possess antiviral, anti-inflammatory, and anticancer activities, among others .

属性

IUPAC Name |

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2OS2/c16-12-5-3-11(4-6-12)10-21-15-17-7-8-18(15)14(19)13-2-1-9-20-13/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPBJDWZOQHIMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816314 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2500265.png)

![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)

![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)

methyl}carbamate](/img/structure/B2500273.png)

![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)

![7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2500281.png)

![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)